molecular formula C15H14N4O B2705703 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide CAS No. 2034552-06-0

2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2705703
CAS No.: 2034552-06-0
M. Wt: 266.304
InChI Key: HBNZCHCSKLZUGU-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring and a substituted acetamide group

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of benzotriazole derivatives involves their excellent binding affinities to a range of proteins . For instance, the compound (4a) has good scoring value and higher inhibitory activity with the oxidoreductase (pdb id 1XDQ) w.r.t antibacterial activity .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 .

Future Directions

The future directions for the research and development of benzotriazole derivatives include their potential applications in the field of medicinal chemistry, synthetic organic chemistry, materials science, and pharmaceutical science . They have shown significant antibacterial activity and moderate antifungal activity , making them promising candidates for further study in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2H-1,2,3-benzotriazole with 4-methylphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine, such as 4-methylaniline, under basic conditions to yield the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Comparison with Similar Compounds

2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide can be compared with other benzotriazole derivatives, such as:

  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-iodobenzoate
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-(4-morpholinylsulfonyl)benzoate

These compounds share the benzotriazole core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the benzotriazole ring and the acetamide group in this compound imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-17-13-4-2-3-5-14(13)18-19/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNZCHCSKLZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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